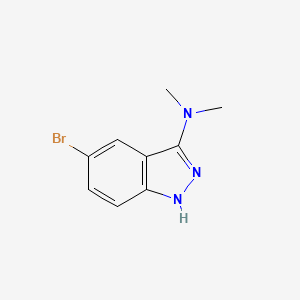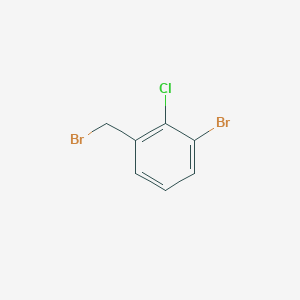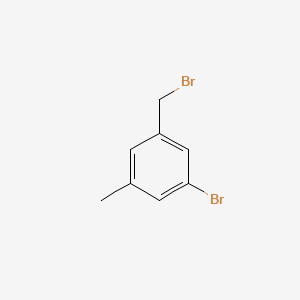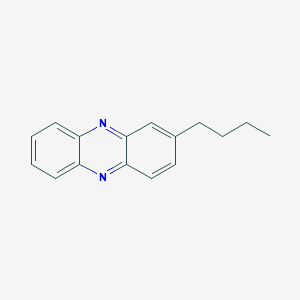
5-bromo-N,N-dimethyl-1H-indazol-3-amine
Descripción general
Descripción
5-bromo-N,N-dimethyl-1H-indazol-3-amine is a chemical compound that is part of the indazole family, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring which contains nitrogen at the 1 and 2 positions of the five-membered pyrrole ring. The compound has a bromine atom at the 5-position and a dimethylamino group at the 3-position of the indazole core.
Synthesis Analysis
The synthesis of related indazole compounds involves various strategies, including the reaction of secondary amines with halogenated precursors. For instance, a tertiary amine can be synthesized from 4-bromomethyl-5-methyl-1,3-dioxol-2-one and a secondary amine in N,N-dimethylformamide, although this process can lead to by-products such as quaternary ammonium salts and ring-opened compounds . While the specific synthesis of 5-bromo-N,N-dimethyl-1H-indazol-3-amine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indazole derivatives can be characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, as well as by single crystal X-ray diffraction studies . These techniques allow for the identification of functional groups, bond lengths, angles, and overall molecular conformation. The presence of substituents on the indazole core, such as a bromine atom or a dimethylamino group, would influence the electronic distribution and the physical properties of the molecule.
Chemical Reactions Analysis
Indazole compounds can participate in various chemical reactions, including N-arylation, cyclization, and rearrangement processes. For example, N-arylation can be carried out with halogenated pyridines to introduce additional aromatic systems into the indazole molecule . The reactivity of indazole derivatives can also be exploited in cyclization reactions to form more complex heterocyclic structures . The presence of a bromine atom in the 5-bromo-N,N-dimethyl-1H-indazol-3-amine could make it a suitable candidate for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and reactivity. The crystal packing of these compounds can involve hydrogen bonding and π-π stacking interactions, which are important for the stability and solid-state properties of the material . The specific properties of 5-bromo-N,N-dimethyl-1H-indazol-3-amine would need to be determined experimentally, but insights can be gained from the study of similar compounds.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
5-bromo-N,N-dimethyl-1H-indazol-3-amine serves as a precursor in the synthesis of a wide array of chemically significant compounds. Its reactivity, particularly in coupling reactions, makes it a valuable starting material in organic synthesis. For instance, indazoles can be selectively protected and coupled with various amines to generate novel derivatives through Buchwald reactions. This method allows for the introduction of diverse functional groups, thereby expanding the indazole framework's chemical diversity (Slade et al., 2009). Furthermore, the application of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions under microwave-assisted conditions facilitates the efficient synthesis of 3-aryl-1H-indazol-5-amine derivatives from (NH) free 3-bromo-indazol-5-amine, showcasing the compound's versatility in synthesizing complex structures (Wang et al., 2015).
Novel Compound Development
Research into the unique reactivities of related bromo-indazole derivatives highlights the potential for creating highly substituted nicotinic acid scaffolds and other novel compounds. For example, unusual sterically controlled regioselective lithiation techniques have been explored, offering new pathways to substituted nicotinic acids and demonstrating the structural flexibility and reactivity of these brominated compounds (Robert et al., 2006). This methodological innovation paves the way for synthesizing structurally diverse and complex molecules, leveraging the reactivity of bromo-substituted indazoles.
Advanced Material Synthesis
The development of N-heterocyclic carbenes from 5-haloindazoles, including 5-bromo variants, through the decarboxylation of 5-haloindazolium-3-carboxylates, represents a significant advancement in materials science. These carbenes find applications in various fields, including catalysis and material synthesis, underscoring the broader scientific implications of 5-bromo-N,N-dimethyl-1H-indazol-3-amine derivatives (Schmidt et al., 2007). The ability to generate and trap these carbenes offers innovative approaches to designing new materials and catalysts.
Propiedades
IUPAC Name |
5-bromo-N,N-dimethyl-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-13(2)9-7-5-6(10)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLXGPHHSUKKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626859 | |
| Record name | 5-Bromo-N,N-dimethyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N,N-dimethyl-1H-indazol-3-amine | |
CAS RN |
552331-32-5 | |
| Record name | 5-Bromo-N,N-dimethyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)




![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)

![5-Azaspiro[2.5]octane](/img/structure/B1289260.png)
